![molecular formula C18H20N2O4S B3014623 benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate CAS No. 899979-94-3](/img/structure/B3014623.png)
benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate
This compound is a compound that can be associated with a class of substances that have a benzothiazole moiety and a carbamate group. These compounds are of interest due to their potential biological activities and their use in drug delivery systems. The benzothiazole ring system is a common feature in molecules with diverse biological activities, including antitumor, antibacterial, antifungal, and imaging agents . The carbamate group is often used in prodrugs to improve the pharmacokinetic properties of pharmaceuticals .
Synthesis Analysis
The synthesis of related benzyl carbamate derivatives often involves the reaction of amines with isocyanates or chloroformates. For instance, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involves the reaction of dihydropyrazolobenzothiazine with carboxamides . Similarly, the synthesis of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was achieved from 2-aminobenzothiazole . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzyl carbamate derivatives is characterized by the presence of a benzothiazole ring and a carbamate moiety. The crystal structure of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate, for example, was determined by X-ray diffraction and showed the presence of weak intermolecular hydrogen bonds that stabilize the crystal structure . These structural features are important for the biological activity and stability of the compound.
Chemical Reactions Analysis
Benzyl carbamate derivatives can undergo various chemical reactions, including cyclization and hydrolysis. The cyclization of phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents leads to the formation of 4H-1,3-benzoxazin-2(3H)-ones . The hydrolysis of carbamate prodrugs is a key step in their activation, where they release the parent drugs in aqueous and plasma media . The detailed mechanistic study of these reactions provides insights into the stability and reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamate derivatives are influenced by their molecular structure. The presence of the benzothiazole ring contributes to the hydrophobic character of the compound, which can be important for its interaction with biological membranes . The carbamate group, on the other hand, can improve the solubility and bioavailability of the compound. The detailed characterization of these compounds, including their spectral properties (FT-IR, NMR, UV-Vis), is essential for understanding their behavior in biological systems .
Applications De Recherche Scientifique
Antimitotic Agents
- The study by Temple and Rener (1992) explored the biological activities of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate. They found that both the S- and R-isomers were active in several biological systems, with the S-isomer being more potent. This research aids in understanding the role of similar compounds in antimitotic activities (Temple & Rener, 1992).
Intramolecular Hydrofunctionalization
- Zhang et al. (2006) discussed the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This process, involving compounds like benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate, led to the formation of various heterocyclic structures, showcasing the utility of such compounds in complex organic synthesis (Zhang et al., 2006).
Synthesis of Benzothiazoles for Radiotracing
- Gona et al. (2015) reported the synthesis of benzothiazole analogues where the phenyl ring was substituted with a m-carborane cage. The synthesized compounds, related to benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate, were radiolabelled with carbon-11 for potential use in in vitro and in vivo investigations, particularly in cancer research (Gona et al., 2015).
Development of Antioxidants
- Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, highlighting the antioxidative properties of these compounds. Their work demonstrates the potential of carbamate derivatives in the development of novel antioxidants (Ahmad et al., 2012).
Hydro-Lipophilic Properties of Carbamates
- Jankech et al. (2020) investigated the hydro-lipophilic properties of fluorinated benzyl carbamates of 4-aminosalicylanilides, designed as agents with expected anticholinesterase and anti-inflammatory activity. This research underscores the importance of understanding the lipophilicity of carbamates in their biological effectiveness (Jankech et al., 2020).
Antibacterial and Radical Scavenging Activities
- Zia-ur-Rehman et al. (2009) synthesized a novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides and evaluated them for antibacterial and DPPH radical scavenging activities. This highlights the potential of carbamate derivatives in pharmacological applications (Zia-ur-Rehman et al., 2009).
Organothiocyanates as Insecticides
- Bakry et al. (1968) examined benzyl thiocyanates and benzyl isothiocyanates, including those related to carbamates, for their insecticidal properties and synergism with carbamate insecticides. This research adds to the understanding of carbamates in agricultural applications (Bakry et al., 1968).
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
The compound likely interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . For instance, in the case of benzyl halides, they typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Based on the reported biological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways, including those involved in microbial growth, viral replication, blood pressure regulation, glucose metabolism, cancer cell proliferation, potassium channel activation, and glutamate receptor modulation .
Pharmacokinetics
It is known that benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that the compound may have a range of effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and more .
Propriétés
IUPAC Name |
benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(24-14-15-6-2-1-3-7-15)19-16-8-10-17(11-9-16)20-12-4-5-13-25(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDFLXCOJMIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

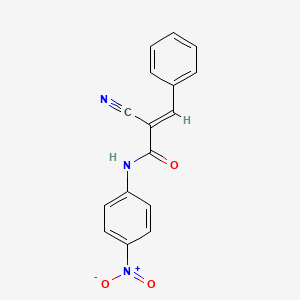
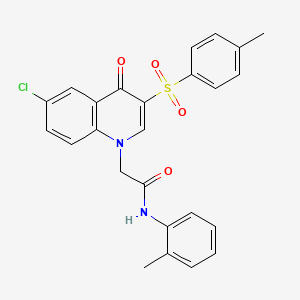
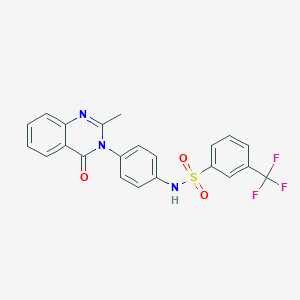
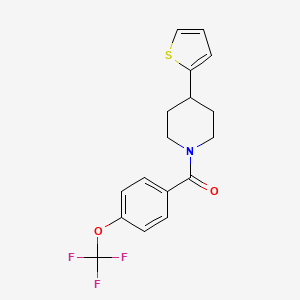
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B3014546.png)
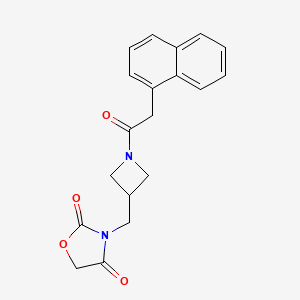
![Tert-butyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B3014550.png)



![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone](/img/structure/B3014557.png)
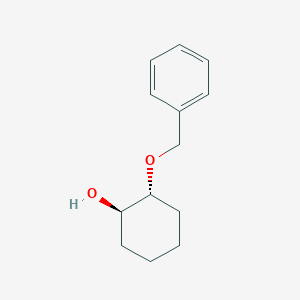
![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3014563.png)